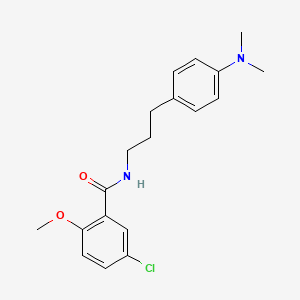

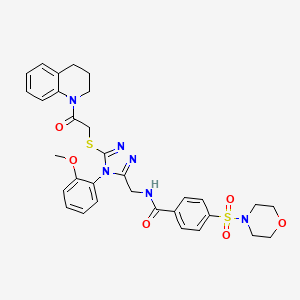

5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

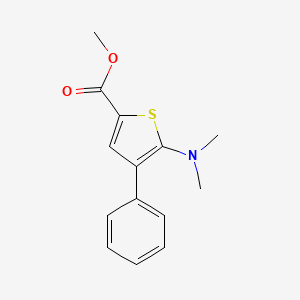

5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide is a chemical compound that is commonly referred to as ML-18. It is a benzamide derivative that has been used in scientific research for its potential therapeutic properties.

Applications De Recherche Scientifique

Pharmacological Evaluation of Derivatives

A study by Faizi et al. (2017) investigated a series of derivatives including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide. These compounds were evaluated as anticonvulsant agents with significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, demonstrated sedative-hypnotic activity without impairing learning and memory, indicating potential for benzodiazepine receptor-related pharmacological applications.

Corrosion Inhibition

A study by Fouda et al. (2020) explored the use of methoxy-substituted phenylthienylbenzamidine derivatives, including 2-(4-amidinophenyl)-5-(4-methoxyphenyl)thiophene, as corrosion inhibitors for carbon steel in hydrochloric acid. These compounds displayed high inhibition efficiency, suggesting their utility in corrosion prevention in industrial applications.

Structural Analysis

Galal et al. (2018) Galal et al. (2018) conducted a detailed study on the absolute configuration and structural properties of 5-chloro-2-methoxy-N-phenylbenzamide derivatives. They used various spectroscopic techniques and molecular modeling to elucidate the compounds' 3D configurations, which is crucial for understanding their reactivity and potential medicinal applications.

Photolabile Polymer Interaction

Sobolčiak et al. (2013) Sobolčiak et al. (2013) synthesized a photolabile cationic polymer that could switch to a zwitterionic form upon irradiation. This feature was utilized for DNA condensation and release, as well as modifying antibacterial activity, demonstrating potential applications in drug delivery and biomedical research.

Anticancer Research

Hour et al. (2007) Hour et al. (2007) selected 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone as a lead compound for anticancer research. They synthesized derivatives and evaluated their cytotoxicity against various cancer cell lines, finding significant effects, particularly against leukemia cells.

Drug Release Systems

In research by Blanco et al. (2020) Blanco et al. (2020), dibenzylideneacetone (DBA) analogs were encapsulated in poly(lactic acid) membranes, indicating potential use in controlled drug release systems. This study highlights the versatility of these compounds in pharmaceutical applications.

Receptor Binding Studies

Hewlett et al. (1998) Hewlett et al. (1998) synthesized a series of halogenated alkoxyl derivatives of 5-chloro-2,3-dimethoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide for the 5-HT-3 receptor binding studies. The findings from such studies are vital for understanding receptor interactions and developing new therapeutic agents.

Propriétés

IUPAC Name |

5-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2/c1-22(2)16-9-6-14(7-10-16)5-4-12-21-19(23)17-13-15(20)8-11-18(17)24-3/h6-11,13H,4-5,12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHMCCXMJUJMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Benzylpiperidin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2890798.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methoxybenzamide](/img/structure/B2890799.png)

![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)

![2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2890816.png)